molecular formula C18H18O7 B13928873 2-Naphthalenecarboxylic acid, 4,5-bis(acetyloxy)-8-methoxy-6-methyl-, methyl ester

2-Naphthalenecarboxylic acid, 4,5-bis(acetyloxy)-8-methoxy-6-methyl-, methyl ester

Cat. No.: B13928873
M. Wt: 346.3 g/mol
InChI Key: VEHPIQIWJDUYCO-UHFFFAOYSA-N
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Description

2-Naphthalenecarboxylic acid, 4,5-bis(acetyloxy)-8-methoxy-6-methyl-, methyl ester is a complex organic compound with the molecular formula C17H16O7. This compound is characterized by its naphthalene core, which is substituted with acetyloxy, methoxy, and methyl ester groups. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxylic acid, 4,5-bis(acetyloxy)-8-methoxy-6-methyl-, methyl ester typically involves the esterification of 2-naphthalenecarboxylic acid derivatives. The process includes the following steps:

    Methoxylation: The addition of a methoxy group at the 8 position.

    Methylation: The methylation of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxylic acid, 4,5-bis(acetyloxy)-8-methoxy-6-methyl-, methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur at the naphthalene ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3).

Major Products

The major products formed from these reactions include quinones, dihydro derivatives, and various substituted naphthalene compounds.

Scientific Research Applications

2-Naphthalenecarboxylic acid, 4,5-bis(acetyloxy)-8-methoxy-6-methyl-, methyl ester is utilized in several scientific research fields:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxylic acid, 4,5-bis(acetyloxy)-8-methoxy-6-methyl-, methyl ester involves its interaction with specific molecular targets. The compound may exert its effects through:

    Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.

    Receptor Binding: Binding to receptors and modulating their activity.

    Signal Transduction: Affecting signal transduction pathways within cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-Naphthalenecarboxylic acid, 4,5-bis(acetyloxy)-7-methoxy-, methyl ester
  • 2-Naphthalenecarboxylic acid, 4,5-dihydroxy-8-methoxy-, methyl ester

Uniqueness

2-Naphthalenecarboxylic acid, 4,5-bis(acetyloxy)-8-methoxy-6-methyl-, methyl ester is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C18H18O7

Molecular Weight

346.3 g/mol

IUPAC Name

methyl 4,5-diacetyloxy-8-methoxy-6-methylnaphthalene-2-carboxylate

InChI

InChI=1S/C18H18O7/c1-9-6-14(22-4)13-7-12(18(21)23-5)8-15(24-10(2)19)16(13)17(9)25-11(3)20/h6-8H,1-5H3

InChI Key

VEHPIQIWJDUYCO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=C(C=C(C2=C1OC(=O)C)OC(=O)C)C(=O)OC)OC

Origin of Product

United States

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